molecular formula C18H20N2O2S B2561378 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide CAS No. 922388-58-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide

Cat. No.: B2561378
CAS No.: 922388-58-7
M. Wt: 328.43
InChI Key: SXTMVNHGDLHDSW-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[<i>d</i>]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide is a synthetic amide derivative featuring a benzo[<i>d</i>]thiazole core substituted with methyl groups at positions 4 and 7, coupled with a furan-2-ylmethyl moiety via a butyramide linker. The benzo[<i>d</i>]thiazole scaffold is known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory agents, while the furan group may contribute to metabolic stability or binding interactions .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-6-15(21)20(11-14-7-5-10-22-14)18-19-16-12(2)8-9-13(3)17(16)23-18/h5,7-10H,4,6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMVNHGDLHDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CO1)C2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan-2-ylmethyl group: This step usually involves a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced.

    Formation of the butyramide moiety: This can be done through an amide coupling reaction using butyric acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the amide class, distinguishing it from thioamide and triazole derivatives reported in the literature (e.g., compounds [4–15] in ). Key comparisons include:

Feature N-(4,7-Dimethylbenzo[<i>d</i>]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide Hydrazinecarbothioamides [4–6] () 1,2,4-Triazoles [7–9] ()
Core Structure Benzo[<i>d</i>]thiazole + furan Sulfonylbenzene + difluorophenyl Triazole + sulfonylphenyl
Functional Groups Amide (C=O), aromatic ether (furan) Thioamide (C=S), carbonyl (C=O) Thione (C=S), triazole
Tautomerism Not observed Not applicable Thiol-thione equilibrium
IR Spectral Bands Expected C=O (1660–1680 cm⁻¹), furan C-O (1250–1300 cm⁻¹) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹), no C=O

Spectroscopic Characterization

  • IR Spectroscopy : The absence of C=S (thioamide) and presence of C=O (amide) in the target compound contrast with ’s hydrazinecarbothioamides, which exhibit both C=S and C=O bands. Triazoles [7–9] lack C=O, confirming cyclization .
  • NMR : The target’s benzo[<i>d

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide is a synthetic compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and potential applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d]thiazole moiety and a furan ring, which contribute to its unique chemical properties. The molecular formula is C15H16N2OSC_{15}H_{16}N_2OS with a molecular weight of approximately 280.36 g/mol. Its structural components are essential for its biological activity, as they influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : The presence of heterocyclic rings can facilitate electron donation, providing protective effects against oxidative stress.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d]thiazole demonstrate cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Induces apoptosis
Compound BHeLa (Cervical Cancer)15Cell cycle arrest
Compound CA549 (Lung Cancer)12Inhibits proliferation

These findings suggest that the compound may share similar properties, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity : A study published in PubMed evaluated the antitumor activity of various benzo[d]thiazole derivatives and found that compounds with similar structures induced cell cycle arrest and apoptosis in tumor cells .
  • Antimicrobial Efficacy : Research focusing on the synthesis of furan-based compounds indicated that modifications to the furan ring could enhance antimicrobial efficacy against resistant strains .
  • Mechanistic Insights : Investigations into the interactions between benzo[d]thiazole derivatives and cellular targets revealed insights into their mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

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